One documented application of 2-chloro-4-fluorobenzaldehyde is in the synthesis of substituted α-cyanocinnamic acids [1]. This process utilizes a Knoevenagel condensation reaction, which involves the condensation of an aldehyde with a malonate derivative in the presence of a base catalyst. By using 2-chloro-4-fluorobenzaldehyde as the starting aldehyde, researchers can introduce the chlorine and fluorine substituents into the final α-cyanocinnamic acid product [1].
2-Chloro-4-fluorobenzaldehyde is an organic compound classified as a halogen-substituted benzaldehyde. Its molecular formula is C₇H₄ClF O, and it has a molecular weight of 158.56 g/mol. The compound appears as a white to off-white crystalline solid with a melting point ranging from 60 to 63 °C and a boiling point of 118 to 120 °C at 50 mmHg . The compound is sensitive to air and should be stored in a dark, dry place .
The synthesis of 2-chloro-4-fluorobenzaldehyde can be achieved through several methods:
2-Chloro-4-fluorobenzaldehyde finds applications in various fields:
Interaction studies involving 2-chloro-4-fluorobenzaldehyde focus on its reactivity with biological systems and other chemical entities. For example:
Several compounds share structural similarities with 2-chloro-4-fluorobenzaldehyde, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Chlorobenzaldehyde | Contains chlorine but lacks fluorine | Less reactive due to absence of fluorine |
4-Fluorobenzaldehyde | Contains fluorine but lacks chlorine | Exhibits different biological activity profile |
2,4-Difluorobenzaldehyde | Contains two fluorine substituents | Potentially stronger interactions than chloro |
The unique combination of both chlorine and fluorine in 2-chloro-4-fluorobenzaldehyde allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs. This dual substitution often enhances its utility in synthetic chemistry and biological applications.
Irritant